molecular formula C10H11NO2 B1604611 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- CAS No. 21440-96-0

4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl-

Cat. No.: B1604611
CAS No.: 21440-96-0
M. Wt: 177.2 g/mol
InChI Key: DXRDETPOBPURRD-UHFFFAOYSA-N
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Description

4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- is a derivative of 4H-3,1-Benzoxazin-4-one . These compounds are an important class of heterocyclic compounds due to their interesting biological and other properties . They are used directly or indirectly in many industrial, research, and clinical applications . For example, they can be used as starting materials for different clinically used 4-quinazolone derivatives .


Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . The iminium cation from a mixture of cyanuric chloride and dimethylformamide is used as a cyclizing agent .


Molecular Structure Analysis

The benzoxazin-4-one ring is formed from an intermediate and cyclizing agents, such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine . These agents can convert the OH of the carboxylic acid group into a good leaving group to form the benzoxazin-4-one ring .


Chemical Reactions Analysis

The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one offer good opportunities for substitution reactions at position number 2 of the heterocycle and positions 5, 6, 7, and 8 of the aromatic ring . The competition between the two mentioned sites towards nucleophilic attack depends on different parameters such as the size of the nucleophile, the nucleophilicity of the nucleophile, and the nature of the substituted nucleophile with respect to the two rings of the benzoxazinone .

Scientific Research Applications

Pharmacological Applications

One study on OPC-31260, a non-peptide arginine vasopressin (AVP) antagonist with a chemical structure related to the benzoxazinone family, demonstrates its effectiveness in inducing aquaresis and improving hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH) (Saito et al., 1997). This showcases the potential therapeutic uses of benzoxazinone derivatives in managing water balance disorders.

Metabolic Fate and Absorption in Humans

Another significant area of research involves the absorption, metabolism, and excretion of benzoxazinoids, compounds related to benzoxazinone, in humans. A study conducted by Adhikari et al. (2013) found that dietary benzoxazinoids, identified in whole grain cereals and bakery products, undergo substantial phase II metabolism, indicating a complex metabolic fate in humans. This research highlights the importance of understanding the bioavailability and metabolic pathways of such compounds for their potential health benefits (Adhikari et al., 2013).

Toxicology and Safety

The toxicological aspects of related compounds are also of interest. For example, the study of paraquat-induced renal injury provides insights into the nephrotoxic effects of certain chemicals. Bairaktari et al. (1998) used 1H nuclear magnetic resonance (NMR) spectroscopy of urine to identify specific metabolic alterations indicative of renal tubular injury, demonstrating the utility of NMR in toxicology studies (Bairaktari et al., 1998).

Chemical Biology

In the field of chemical biology, the study of 2, 4-Dichlorophenoxyacetic Acid Poisoning by Hiran and Kumar (2017) shows the importance of identifying and understanding the toxic effects of chemical compounds on human health. Their research emphasizes the need for accurate diagnosis and effective treatment strategies for chemical poisonings (Hiran & Kumar, 2017).

Biochemical Analysis

Biochemical Properties

4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with several enzymes, including proteases and elastases, by binding to their active sites and inhibiting their activity . This interaction is primarily driven by the compound’s ability to form stable complexes with the enzymes, thereby preventing substrate access and subsequent catalytic activity. Additionally, 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- has been shown to interact with various proteins, influencing their structural conformation and function.

Cellular Effects

The effects of 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and apoptosis . By inhibiting key enzymes, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it can downregulate pro-inflammatory cytokines, thereby reducing inflammation. Moreover, its impact on cell signaling pathways can influence cell proliferation and survival, making it a potential candidate for anti-cancer therapies.

Molecular Mechanism

At the molecular level, 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as proteases and elastases, and forming stable complexes that prevent substrate access . This inhibition can lead to a cascade of downstream effects, including changes in gene expression and cellular metabolism. Additionally, the compound can modulate the activity of transcription factors, further influencing gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function. The exact temporal dynamics of its effects can vary depending on the specific experimental conditions and the biological system being studied.

Properties

IUPAC Name

4,4-dimethyl-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-10(2)7-5-3-4-6-8(7)11-9(12)13-10/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRDETPOBPURRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2NC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175707
Record name 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21440-96-0
Record name 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021440960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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